

# Effective Concentration of PROLI NONOate for Experimental Applications: Application Notes and Protocols

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## Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B13706854

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## Introduction

**PROLI NONOate** is a diazeniumdiolate-based nitric oxide (NO) donor that spontaneously releases NO with an exceptionally short half-life of approximately 1.8 seconds at 37°C and pH 7.4.<sup>[1][2]</sup> This rapid release profile makes it a valuable tool for researchers studying the acute effects of NO in various biological systems. This document provides detailed application notes and protocols for the use of **PROLI NONOate** in common experimental settings, including biofilm dispersal, cancer cell viability assays, and cardiovascular studies.

## Data Presentation

The effective concentration of **PROLI NONOate** varies significantly depending on the experimental model and the biological effect being investigated. The following tables summarize the reported effective concentrations for different applications.

Table 1: Effective Concentrations of **PROLI NONOate** for Biofilm Dispersal

Application	Organism/System	Effective Concentration	Exposure Time	Observed Effect
Biofouling Control	Laboratory-Scale Reverse Osmosis System	40 $\mu$ M	24-hour intervals	92% reduction in the rate of biofouling.[3]
Biofouling Control	Laboratory-Scale Membrane Bioreactor	80 $\mu$ M	45 minutes, once daily	Reduced fouling resistance.[4]
Biofilm Dispersal	Batch-grown biofilms of various bacterial isolates	40 $\mu$ M	1 hour	Significant reduction in biofilm biovolume.

Table 2: Effective Concentrations of **PROLI NONOate** in Mammalian Cell Studies

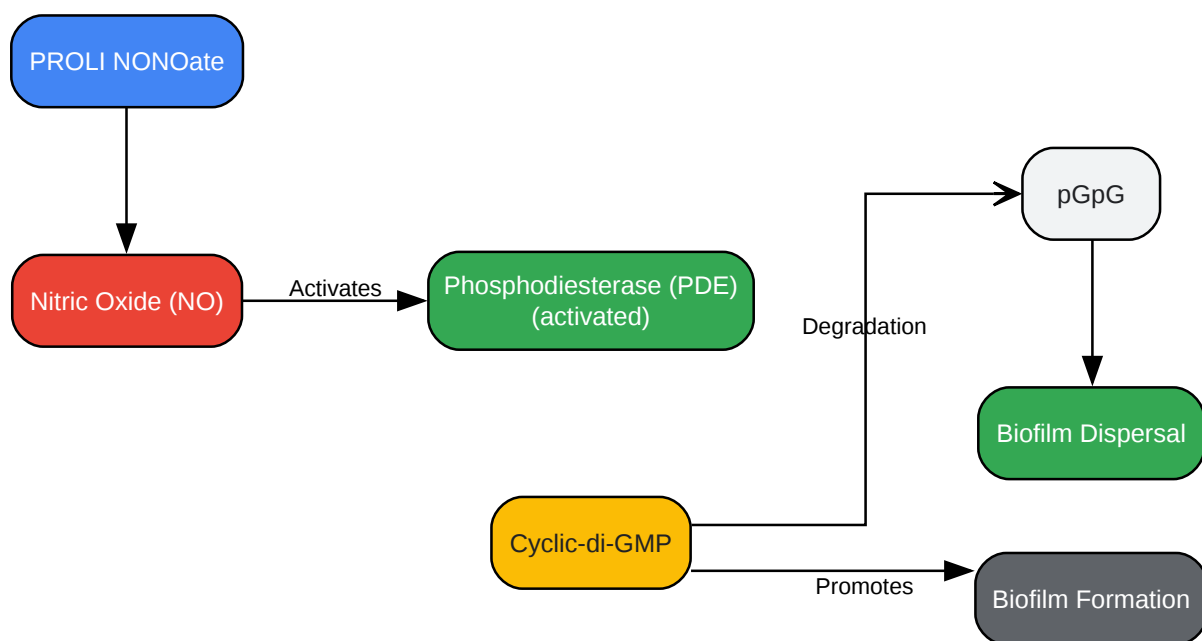
Application	Cell Line/System	Effective Concentration	Exposure Time	Observed Effect
Cancer Cell Viability	Glioma Cells (C6, U87), Human Glioblastoma, Astrocytes, Fibroblasts	Not specified	Not specified	Failed to induce cell death.[5]
Cardiovascular	In vivo (Sheep model of pulmonary hypertension)	24 nmol/kg/min (intravenous infusion)	Not specified	Relief of pulmonary hypertension.
sGC Activation	Purified soluble guanylate cyclase (sGC)	0.1 mM (in vitro)	N/A	Titration to produce ferrous nitrosyl sGC.

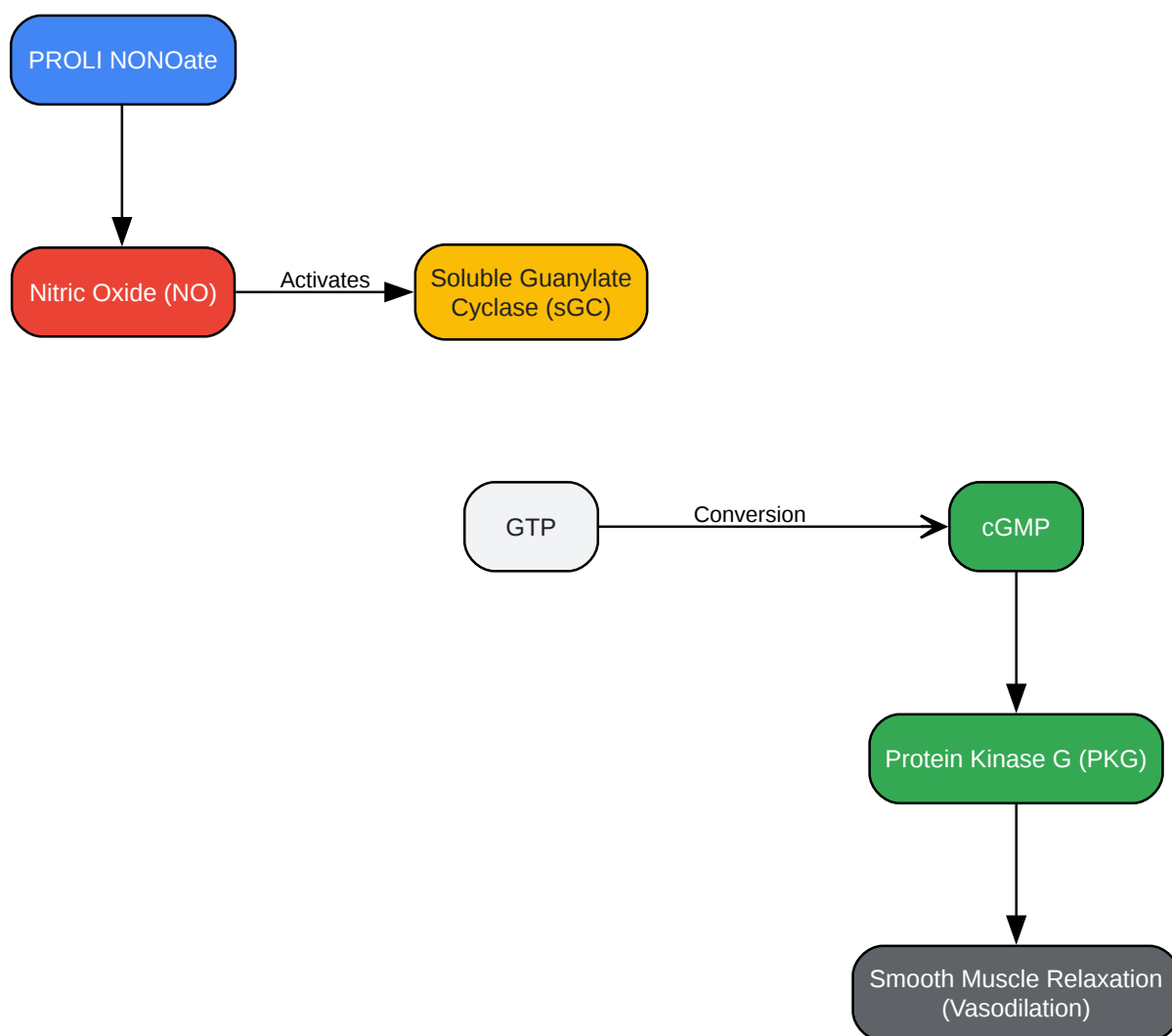
## Signaling Pathways

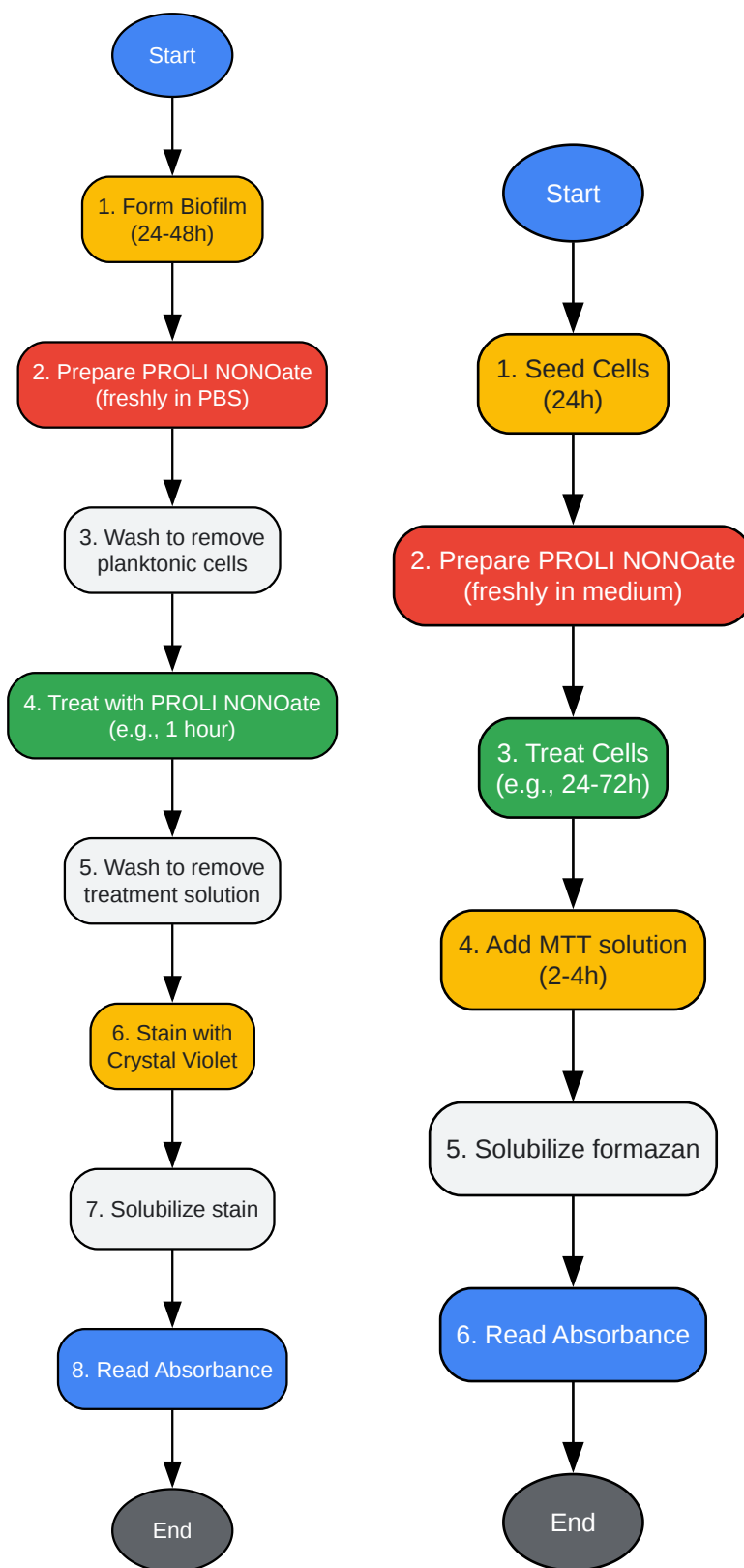
**PROLI NONOate**, through the rapid release of nitric oxide, influences key signaling pathways in both prokaryotic and eukaryotic cells.

## Bacterial Biofilm Dispersal via the c-di-GMP Pathway

In many bacteria, nitric oxide acts as a signaling molecule that triggers the dispersal of biofilms. This process is primarily mediated through the cyclic-di-GMP (c-di-GMP) signaling pathway. NO, released from **PROLI NONOate**, activates phosphodiesterases (PDEs) which in turn degrade c-di-GMP. Lower intracellular levels of c-di-GMP lead to a switch from a sessile (biofilm) to a motile (planktonic) lifestyle.







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